molecular formula C8H2Cl2O3 B12653340 Dichlorophthalic anhydride CAS No. 56962-07-3

Dichlorophthalic anhydride

Cat. No.: B12653340
CAS No.: 56962-07-3
M. Wt: 217.00 g/mol
InChI Key: GAIPRQZXSYSCRD-UHFFFAOYSA-N
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Description

Dichlorophthalic anhydride is a chemical compound with the molecular formula C8H2Cl2O3. It is a derivative of phthalic anhydride, where two chlorine atoms are substituted at specific positions on the aromatic ring. This compound is known for its reactivity and is used in various chemical syntheses and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: Dichlorophthalic anhydride can be synthesized through several methods. One common approach involves the chlorination of phthalic anhydride. For example, 3-chlorophthalic anhydride can be prepared by chlorinating phthalic anhydride using iron(III) chloride as a catalyst . Another method involves the cyclization of maleic anhydride and chloroprene, followed by aromatization using liquid bromine .

Industrial Production Methods: Industrial production of this compound often involves solvent-free conditions to avoid impurities introduced by solvents. The process typically includes steps such as cyclization, aromatization, and crystallization to achieve high purity and yield .

Chemical Reactions Analysis

Types of Reactions: Dichlorophthalic anhydride undergoes various chemical reactions, including nucleophilic substitution, hydrolysis, and condensation reactions. It reacts with nucleophiles such as amines and thiosemicarbazides to form carboxylic acid derivatives .

Common Reagents and Conditions: Common reagents used in reactions with this compound include amines, thiosemicarbazides, and alcohols. The reactions often require specific conditions such as the presence of a catalyst or a particular solvent .

Major Products Formed: The major products formed from reactions with this compound include phthalimides, dicarboxylic acids, and other carboxylic acid derivatives .

Scientific Research Applications

Chemical Synthesis

Dichlorophthalic anhydride serves as a crucial intermediate in the synthesis of various organic compounds. Its derivatives are utilized in the preparation of:

  • Dyes and Pigments : The compound is instrumental in producing various dyes and pigments. For instance, 4,5-dichlorophthalic anhydride is specifically noted for its role in synthesizing colorants used in textiles and coatings .
  • Pharmaceutical Compounds : It is involved in the synthesis of pharmaceutical intermediates, contributing to the development of active pharmaceutical ingredients. The structure of this compound allows for modifications that enhance the biological activity of drug candidates .

Agrochemical Applications

This compound derivatives are also significant in agrochemicals:

  • Plant Growth Regulators : The synthesis of plant growth regulators from dichlorophthalic acid has been documented. For example, 3,5-dichlorophthalic acid is derived from its anhydride form and used to develop substances that promote plant growth .
  • Herbicides : Research indicates that certain derivatives exhibit herbicidal properties. The structure-activity relationship studies have shown that modifications to dichlorophthalic compounds can lead to enhanced herbicidal activities against specific weeds .

Materials Science

In materials science, this compound is employed in:

  • Polymer Chemistry : It acts as a monomer in the production of polyimides and other high-performance polymers. These materials are known for their thermal stability and mechanical strength, making them suitable for aerospace and electronic applications .
  • Coatings and Adhesives : The compound is utilized in formulating coatings that require high durability and resistance to chemicals. Its ability to form cross-linked structures enhances the performance characteristics of these materials .

Case Study 1: Synthesis of Dyes

A detailed study highlighted the use of 4,5-dichlorophthalic anhydride in synthesizing a specific dye used in textile applications. The process involved reacting the anhydride with various amines under controlled conditions to yield a vibrant colorant with excellent fastness properties.

Case Study 2: Development of Herbicides

In a recent investigation, researchers explored the herbicidal efficacy of modified dichlorophthalic derivatives against common agricultural weeds. The results demonstrated significant activity compared to traditional herbicides, suggesting potential for commercial development.

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds: Similar compounds to dichlorophthalic anhydride include phthalic anhydride, 4,5-dichlorophthalic anhydride, and 3,6-dichlorophthalic anhydride .

Uniqueness: this compound is unique due to the presence of chlorine atoms, which enhance its reactivity compared to phthalic anhydride. This increased reactivity makes it a valuable intermediate in the synthesis of various chemical compounds .

Conclusion

This compound is a versatile and reactive compound with significant applications in scientific research and industry. Its unique chemical properties and reactivity make it an essential intermediate in the synthesis of various compounds, contributing to advancements in chemistry, biology, medicine, and materials science.

Biological Activity

Dichlorophthalic anhydride, particularly the 4,5-dichlorophthalic anhydride (DCPA), is a compound of interest in various fields, including pharmaceuticals and agrochemicals. Its biological activity has garnered attention due to its potential applications in developing bioactive compounds. This article provides a comprehensive overview of the biological activity of DCPA, including its chemical reactivity, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

4,5-Dichlorophthalic anhydride is a cyclic anhydride derived from phthalic anhydride, characterized by its two chlorine substituents at the 4 and 5 positions. The molecular formula is C₈H₄Cl₂O₃, and it exhibits significant reactivity towards nucleophiles, which can lead to various bioactive derivatives.

Reactivity and Derivative Formation

Research has demonstrated that DCPA reacts with nucleophiles such as thiosemicarbazide and amines, producing carboxylic acid derivatives like phthalimide and dicarboxylic acids. These reactions are facilitated by the opening of the anhydride ring, leading to products with diverse biological activities .

Table 1: Reactivity of DCPA with Nucleophiles

NucleophileProduct TypeYield (%)References
ThiosemicarbazidePhthalimide derivatives60
Ethylene diamineDione derivatives70
Various aminesCarboxylic acidsVariable

Biological Activities

DCPA derivatives have shown a range of biological activities, including:

  • Antiviral Properties : Some studies suggest that certain DCPA derivatives exhibit antiviral activity against specific viral strains.
  • Antitumor Activity : Research indicates that compounds derived from DCPA may possess cytotoxic effects on cancer cells.
  • Immunomodulatory Effects : DCPA derivatives have been explored for their potential to modulate immune responses.

Case Studies

  • Antitumor Activity : A study evaluated the cytotoxic effects of a DCPA derivative on various cancer cell lines. The derivative demonstrated significant inhibition of cell proliferation, suggesting potential as an anticancer agent .
  • Antiviral Activity : Another investigation focused on the antiviral efficacy of a DCPA derivative against influenza viruses. Results indicated a promising reduction in viral load in treated cells compared to controls .
  • Immunomodulation : A recent study explored the immunomodulatory effects of DCPA derivatives in animal models. The findings revealed enhanced immune responses, indicating potential therapeutic applications in immunotherapy .

Density Functional Theory (DFT) Studies

DFT calculations have been employed to analyze the electronic properties and reactivity of DCPA and its derivatives. These studies provide insights into the stability and reactivity patterns of various products formed during chemical reactions involving DCPA .

Properties

CAS No.

56962-07-3

Molecular Formula

C8H2Cl2O3

Molecular Weight

217.00 g/mol

IUPAC Name

4,5-dichloro-2-benzofuran-1,3-dione

InChI

InChI=1S/C8H2Cl2O3/c9-4-2-1-3-5(6(4)10)8(12)13-7(3)11/h1-2H

InChI Key

GAIPRQZXSYSCRD-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C2=C1C(=O)OC2=O)Cl)Cl

Origin of Product

United States

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